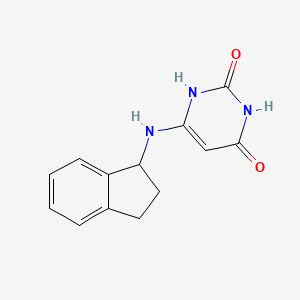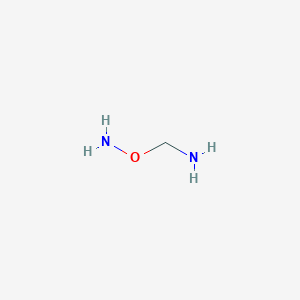![molecular formula C13H16OS2 B15167664 {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene CAS No. 647010-08-0](/img/structure/B15167664.png)
{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene is a chemical compound characterized by its unique structure, which includes an ethoxy group, a methylsulfanyl group, and a butadiene moiety attached to a benzene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the butadiene moiety: This can be achieved through a series of reactions starting from simple alkenes or alkynes.
Introduction of the ethoxy group: This step often involves the use of ethylating agents under basic conditions.
Attachment of the methylsulfanyl group: This can be done using thiolating agents in the presence of a base.
Final coupling with benzene: The final step involves coupling the synthesized intermediate with a benzene derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in cell proliferation or apoptosis.
類似化合物との比較
特性
CAS番号 |
647010-08-0 |
|---|---|
分子式 |
C13H16OS2 |
分子量 |
252.4 g/mol |
IUPAC名 |
(4-ethoxy-2-methylsulfanylbuta-1,3-dienyl)sulfanylbenzene |
InChI |
InChI=1S/C13H16OS2/c1-3-14-10-9-13(15-2)11-16-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
InChIキー |
VAXUPBWLALVVEO-UHFFFAOYSA-N |
正規SMILES |
CCOC=CC(=CSC1=CC=CC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[Octylsulfonyl(phenoxy)phosphoryl]oxybenzene](/img/structure/B15167612.png)

![(1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol](/img/structure/B15167618.png)

![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B15167621.png)
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene]](/img/structure/B15167638.png)
![1-Ethyl-4-({4-[2-(4-fluorophenyl)ethenyl]phenyl}ethynyl)benzene](/img/structure/B15167644.png)

![1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL](/img/structure/B15167654.png)


